molecular formula C23H27ClFN3O4S B11347637 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11347637
M. Wt: 496.0 g/mol
InChI Key: JBQUAUSLHPUVKC-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety.

Properties

Molecular Formula

C23H27ClFN3O4S

Molecular Weight

496.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H27ClFN3O4S/c1-2-12-26-23(30)17-6-3-4-9-21(17)27-22(29)16-10-13-28(14-11-16)33(31,32)15-18-19(24)7-5-8-20(18)25/h3-9,16H,2,10-15H2,1H3,(H,26,30)(H,27,29)

InChI Key

JBQUAUSLHPUVKC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under amide formation conditions.

    Attachment of the methanesulfonyl group: This is typically done using methanesulfonyl chloride in the presence of a base.

    Introduction of the chlorofluorophenyl moiety: This step involves the reaction of the intermediate with 2-chloro-6-fluorobenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: This compound shares the chlorofluorophenyl moiety but lacks the piperidine and carboxamide groups.

    (2-Chloro-6-fluorophenyl)methanesulfonyl chloride: This compound contains the methanesulfonyl group attached to the chlorofluorophenyl moiety but lacks the piperidine and carboxamide groups.

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

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